3-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC17889332
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H10N2O3 |
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Molecular Weight | 218.21 g/mol |
IUPAC Name | 3-(2-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-8(9)13-10(14)6-7-12-11(13)15/h2-7H,1H3,(H,12,15) |
Standard InChI Key | BUZQPQFXBJZIMB-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC=C1N2C(=O)C=CNC2=O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol. Its IUPAC name is 3-(2-methoxyphenyl)-1H-pyrimidine-2,4-dione, reflecting the substitution pattern of the methoxyphenyl group on the pyrimidine ring. The compound’s structure features a planar pyrimidine-2,4-dione core fused with a 2-methoxyphenyl moiety, which introduces steric and electronic effects that influence its reactivity and interactions with biological targets .
Key physicochemical properties include:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) due to hydrogen-bonding capabilities from the dione groups.
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Melting Point: Estimated between 180–200°C based on analogs like 6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (m.p. ~190°C).
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Tautomerism: The pyrimidine-2,4-dione core exhibits keto-enol tautomerism, which may affect its binding affinity in biological systems .
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of 3-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from uracil or its derivatives. A plausible pathway includes:
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Alkylation of Uracil: Reaction of uracil with 2-methoxybenzyl bromide under basic conditions to introduce the 2-methoxyphenyl group.
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Cyclization: Acid-catalyzed cyclization to form the pyrimidine-2,4-dione core, as demonstrated in the synthesis of related thieno-pyrimidine diones.
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Purification: Column chromatography or recrystallization to isolate the pure product .
Alternative methods may employ Biginelli-like reactions or microwave-assisted synthesis to enhance yield and reduce reaction times .
Structural Analogues
Modifications to the pyrimidine dione scaffold significantly alter biological activity. For example:
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Replacement of the 2-methoxyphenyl group with a 3-fluoro-4-methoxyphenyl group (as in CAS 1326848-06-9) enhances lipophilicity and bioavailability.
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Fusion with a thiophene ring (e.g., thieno[3,2-d]pyrimidine diones) increases planarity and π-stacking interactions, improving anticancer activity.
Biological Activities and Mechanisms
Anticancer Activity
The planar structure of pyrimidine diones enables intercalation into DNA, disrupting replication. For instance, thieno-pyrimidine diones with 2-methoxyphenyl substituents demonstrated IC₅₀ values of 2–5 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Mechanistic studies indicate activation of caspase-3 and apoptosis via the mitochondrial pathway.
Antimicrobial Effects
The electron-withdrawing methoxy group enhances reactivity toward microbial enzymes. Analogs of 3-(2-methoxyphenyl)pyrimidine-2,4-dione exhibited MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics.
Pharmacological Applications and Research Findings
Drug Discovery Scaffold
The pyrimidine-2,4-dione core serves as a versatile scaffold for drug development. Key advantages include:
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Tunable Substituents: The N3 and C5 positions allow functionalization to optimize pharmacokinetics .
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Oral Bioavailability: Methoxy groups improve membrane permeability, as seen in preclinical studies.
Recent Advances
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